3-Hydroxy-dl-kynurenine

Descripción

Conceptual Framework of the Kynurenine (B1673888) Pathway of Tryptophan Metabolism

The kynurenine pathway is the principal route for the degradation of the essential amino acid L-tryptophan, accounting for approximately 95% of its metabolism. nih.govwikipedia.org This intricate biochemical cascade is not merely a disposal route for excess tryptophan but is a critical producer of a variety of biologically active metabolites that play significant roles in numerous physiological and pathological processes. nih.govmdpi.com These processes include immune regulation, neuroactivity, and the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular energy metabolism. nih.govcpn.or.kr

Centrality of Tryptophan Degradation via the Kynurenine Pathway

The degradation of tryptophan is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is more widespread throughout the body. nih.gov These enzymes catalyze the conversion of tryptophan to N'-formylkynurenine, which is then rapidly hydrolyzed to L-kynurenine. nih.gov The kynurenine pathway's significance is underscored by its role in producing NAD+, fulfilling cellular energy requirements. cpn.or.kr Dysregulation of this pathway has been implicated in a wide array of health issues, including inflammatory diseases, neurodegenerative disorders, and cancer. nih.govresearchgate.net

Position of 3-Hydroxy-dl-Kynurenine (B140754) as a Key Metabolite

Within the kynurenine pathway, this compound (3-HK) emerges as a crucial intermediate metabolite. biosynth.comontosight.ai It is formed from the hydroxylation of kynurenine by the enzyme kynurenine 3-monooxygenase (KMO). nih.govmdpi.com Following its formation, 3-HK can be further metabolized by the enzyme kynureninase to produce 3-hydroxyanthranilic acid (3-HAA). nih.gov The position of 3-HK is pivotal as it stands at a metabolic crossroads, influencing the balance between different branches of the pathway that lead to the formation of various neuroactive and immunomodulatory compounds. mdpi.commdpi.com

Historical Perspectives on this compound Research

The exploration of the kynurenine pathway and its metabolites has evolved significantly over the decades. Initial research focused on elucidating the fundamental steps of tryptophan degradation. The enzymatic conversion of kynurenine to 3-hydroxykynurenine was characterized in the mid-20th century. mdpi.com For many years, research into tryptophan metabolism was largely overshadowed by the study of serotonin, another important tryptophan-derived molecule. nih.gov However, growing interest in the neurobiological and immunological roles of kynurenine metabolites brought 3-HK and other pathway components to the forefront of scientific investigation. mdpi.comnih.gov A significant turning point was the recognition that metabolites like 3-HK possess their own distinct biological activities, including potential neurotoxic properties. mdpi.commedchemexpress.com

Current Research Paradigms and Challenges in this compound Studies

Contemporary research on this compound is multifaceted, exploring its roles in both health and a variety of disease states. A major paradigm is the concept of a "neurotoxic" branch of the kynurenine pathway, in which 3-HK and the downstream metabolite quinolinic acid are key players. mdpi.commdpi.com This has led to investigations into the involvement of 3-HK in the pathology of neurodegenerative disorders such as Alzheimer's and Huntington's disease. medchemexpress.comnih.gov

However, the biological effects of 3-HK are complex. It can also exhibit antioxidant properties, and its role in oxidative stress is an active area of investigation. nih.govnih.gov A significant challenge in 3-HK research is its dual nature, acting as both a pro-oxidant and an antioxidant depending on the biological context and concentration. biosynth.com

Propiedades

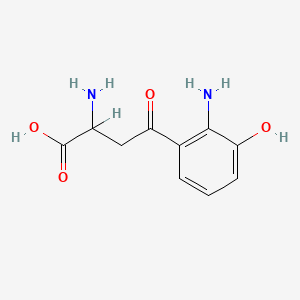

IUPAC Name |

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862009 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-78-6, 2147-61-7 | |

| Record name | 3-Hydroxykynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxykynurenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-DL-kynurenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolism of 3 Hydroxy Dl Kynurenine

Enzymatic Synthesis of 3-Hydroxy-dl-Kynurenine (B140754) from L-Kynurenine

The primary route for the synthesis of this compound originates from the amino acid L-kynurenine. This conversion is a critical step in the kynurenine (B1673888) pathway, the main catabolic route for tryptophan in mammals, accounting for approximately 95% of its degradation. wikipedia.org

Role of Kynurenine 3-Monooxygenase (KMO) in this compound Formation

The hydroxylation of L-kynurenine to form 3-hydroxy-L-kynurenine is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO). wikipedia.orghmdb.ca This enzyme is strategically located on the outer mitochondrial membrane and holds a pivotal position at a branch point in the kynurenine pathway. encyclopedia.pubbiorxiv.org Its activity directs the metabolic flow towards the production of 3-hydroxykynurenine and subsequently other neuroactive and immunomodulatory metabolites. mdpi.comfrontiersin.org KMO's affinity for L-kynurenine is notably high, suggesting that under normal physiological conditions, the metabolism of L-kynurenine is preferentially channeled through this enzymatic step. mdpi.com The systematic name for this enzyme is L-kynurenine,NADPH:oxygen oxidoreductase (3-hydroxylating). wikipedia.org

Cofactor Requirements for KMO Activity

The catalytic activity of kynurenine 3-monooxygenase is dependent on specific cofactors. It is classified as an NADPH-dependent flavin monooxygenase. hmdb.ca The enzyme utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as a prosthetic group. wikipedia.org The reaction mechanism involves the reduction of FAD by NADPH, followed by the binding of molecular oxygen to create a hydroperoxide intermediate, which then hydroxylates the L-kynurenine substrate. wikipedia.orgmdpi.com

| Enzyme | Cofactor(s) | Substrate | Product |

| Kynurenine 3-Monooxygenase (KMO) | NADPH, FAD | L-Kynurenine | 3-Hydroxy-L-kynurenine |

| Kynureninase (KYNU) | Pyridoxal (B1214274) 5'-phosphate (PLP) | This compound | 3-Hydroxyanthranilic Acid |

Alternative Precursors in this compound Biosynthesis

While L-kynurenine is the primary precursor, other molecules can also contribute to the cellular pool of this compound.

Contribution of D-Kynurenine to this compound Pools

Recent research has revealed that D-kynurenine, a stereoisomer of L-kynurenine, can also serve as a precursor for the synthesis of 3-hydroxykynurenine. researchgate.netnih.gov Studies in mice have demonstrated that systemic administration of D-kynurenine leads to the formation of D-3-hydroxykynurenine in various tissues, including the plasma, liver, and brain. nih.gov While L-kynurenine is a more efficient precursor for 3-hydroxykynurenine in the brain, D-kynurenine has been shown to be a more potent precursor in the liver. nih.gov This finding suggests that biosynthetic routes other than the classical pathway originating from L-kynurenine can contribute to the in vivo synthesis of 3-hydroxykynurenine. nih.gov

Metabolic Fates and Degradation Pathways of this compound

Once formed, this compound stands at another metabolic crossroads, where it can be directed towards different catabolic pathways.

Conversion to 3-Hydroxyanthranilic Acid by Kynureninase (KYNU)

A major metabolic fate of this compound is its conversion to 3-hydroxyanthranilic acid. nih.govresearchgate.net This reaction is catalyzed by the enzyme kynureninase (KYNU). researchgate.netnih.gov Kynureninase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. researchgate.net This conversion is a crucial step in the pathway leading to the synthesis of quinolinic acid and ultimately nicotinamide (B372718) adenine dinucleotide (NAD+). researchgate.netnih.gov In mammals, the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid is a predominant function of kynureninase. nih.gov

Formation of 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate by Kynurenine-Oxoglutarate Transaminase

Beyond its primary catabolism via kynureninase, 3-hydroxy-L-kynurenine can undergo transamination. This alternative metabolic route involves the enzyme kynurenine-oxoglutarate transaminase, also referred to as 3-hydroxy-L-kynurenine:2-oxoglutarate aminotransferase. hmdb.cabasys2.cametabolomicsworkbench.org In this reaction, the amino group of 3-hydroxy-L-kynurenine is transferred to the alpha-keto acid, 2-oxoglutarate.

This enzymatic process yields two products: 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate and L-glutamate. metabolomicsworkbench.org This pathway represents a branch point in kynurenine metabolism, diverting 3-hydroxy-L-kynurenine away from the production of downstream metabolites like 3-hydroxyanthranilic acid. The keto acid product, 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate, is the expected initial product of transamination before any potential spontaneous ring closure. reactome.org

Table 1: Enzymatic Formation of 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate

| Component | Role |

|---|---|

| 3-Hydroxy-L-kynurenine | Substrate |

| 2-Oxoglutarate | Co-substrate (Amino Group Acceptor) |

| Kynurenine-Oxoglutarate Transaminase | Enzyme |

| 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoate | Product |

Downstream Metabolism to Quinolinic Acid and Picolinic Acid

The principal catabolic fate of 3-hydroxykynurenine (3-HK) is its irreversible cleavage by the enzyme kynureninase (KYNU), a process that requires pyridoxal 5'-phosphate (PLP) as a cofactor. bevital.no This reaction produces 3-hydroxyanthranilic acid (3-HAA). bevital.nonih.govmdpi.com 3-HAA is a critical intermediate that stands at a metabolic crossroads, leading to the synthesis of either the neurotoxic quinolinic acid or the neuroprotective picolinic acid. nih.govoncotarget.com

The pathway diverges at the level of the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS), which is formed from 3-HAA by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). nih.govmdpi.com

Formation of Quinolinic Acid: In the absence of sufficient downstream enzymatic activity, ACMS spontaneously and non-enzymatically cyclizes to form quinolinic acid. mdpi.com This is a key precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). oncotarget.comnih.gov

Formation of Picolinic Acid: Alternatively, ACMS can be enzymatically processed by 2-amino-3-carboxymuconate semialdehyde decarboxylase (ACMSD). nih.gov This enzyme decarboxylates ACMS to 2-aminomuconic acid 6-semialdehyde, which then undergoes a non-enzymatic rearrangement and cyclization to form picolinic acid. oncotarget.com

The relative activities of the enzymes HAAO and ACMSD are therefore a key determinant of the metabolic flux towards either quinolinic acid or picolinic acid. nih.govoncotarget.com

Table 2: Downstream Metabolic Pathway from 3-Hydroxyanthranilic Acid

| Precursor | Enzyme | Product | Final Metabolite |

|---|---|---|---|

| 3-Hydroxyanthranilic Acid | 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) | 2-amino-3-carboxymuconate semialdehyde (ACMS) | Quinolinic Acid (via spontaneous cyclization) |

Biological Activities and Mechanisms of 3 Hydroxy Dl Kynurenine

Redox Modulatory Functions

The chemical structure of 3-HK predisposes it to participate in redox reactions, allowing it to act as both a pro-oxidant and, under certain conditions, an antioxidant. nih.govnih.gov This duality is central to its physiological and pathological effects.

3-Hydroxy-dl-kynurenine (B140754) is a well-documented pro-oxidant, capable of generating reactive oxygen species (ROS) that contribute to cellular damage. nih.govnih.gov The primary mechanism involves its auto-oxidation, a process that produces superoxide (B77818) radicals and hydrogen peroxide. researchgate.netmdpi.com This reaction can be catalyzed by transition metals. researchgate.net Furthermore, 3-HK can interact with cellular enzymes, such as xanthine oxidase, to generate significant amounts of ROS, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. mdpi.commdpi.com This production of highly reactive molecules can lead to oxidative damage of essential cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net The pro-oxidant activity of 3-HK is concentration-dependent, with higher concentrations exhibiting more pronounced pro-oxidative effects. nih.gov

Table 1: Pro-oxidant Mechanisms of this compound

| Mechanism | Generated Reactive Oxygen Species (ROS) | Cellular Consequences |

| Auto-oxidation | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | Oxidative damage to lipids, proteins, and DNA |

| Interaction with Xanthine Oxidase | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Induction of internucleosomal DNA damage, leading to apoptosis |

Paradoxically, 3-HK has also been observed to exhibit antioxidant properties. nih.govnih.gov These activities are highly dependent on the concentration of 3-HK and the specific cellular environment. mdpi.com At lower concentrations, 3-HK can act as a scavenger of free radicals, such as peroxyl radicals. biorxiv.orgbiorxiv.org This scavenging ability is attributed to the presence of a hydroxyl group on its aromatic ring, which can donate a hydrogen atom to neutralize free radicals. researchgate.netplos.org Some in vitro studies have shown that at low micromolar concentrations, 3-HK can prevent lipid peroxidation induced by other pro-oxidants. nih.gov However, these antioxidant effects can be transient. nih.gov The dual role of 3-HK suggests it functions more as a redox modulator than a straightforward pro-oxidant or antioxidant. nih.govmdpi.com

The redox activities of 3-HK have significant implications for cellular oxidative stress. By generating ROS, 3-HK can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov This condition is characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates. nih.gov The oxidative damage inflicted by 3-HK-induced ROS can disrupt normal cellular function and contribute to the pathology of various diseases. mdpi.com For instance, the interaction between 3-HK and quinolinic acid, another kynurenine (B1673888) pathway metabolite, can synergistically enhance ROS production and neurotoxicity. mdpi.com

Neurobiological Activities

In the central nervous system, 3-HK is primarily recognized for its neurotoxic properties, which are closely linked to its ability to induce oxidative stress. nih.govmdpi.com

The neurotoxicity of 3-HK is largely mediated by the generation of oxidative stress. nih.gov Upon entering neurons, 3-HK can trigger a cascade of events leading to cell death. nih.govmedchemexpress.com This process often occurs via apoptosis, a form of programmed cell death. biorxiv.orgnih.gov Hallmarks of 3-HK-induced apoptosis in neurons include cell body shrinkage, nuclear chromatin condensation, and DNA fragmentation. nih.gov The toxicity of 3-HK is dependent on its uptake into neuronal cells by large neutral amino acid transporters. nih.gov Consequently, brain regions with higher transporter activity, such as the cortex and striatum, are more vulnerable to 3-HK-induced damage compared to regions like the cerebellum. researchgate.netnih.gov

Table 2: Key Factors in this compound Neurotoxicity

| Factor | Mechanism | Consequence |

| Cellular Uptake | Mediated by large neutral amino acid transporters | Determines regional vulnerability of neurons to toxicity |

| Oxidative Stress | Generation of ROS (e.g., superoxide, hydrogen peroxide) | Damage to cellular components, disruption of mitochondrial function |

| Apoptosis Induction | Activation of programmed cell death pathways | Neuronal cell death characterized by specific morphological changes |

While the direct interaction of 3-HK with specific neurotransmitter receptors is not as extensively characterized as that of other kynurenine metabolites like quinolinic acid or kynurenic acid, its neurotoxic effects have profound implications for neurotransmitter systems. nih.govnih.gov By inducing neuronal damage and death, particularly in regions like the striatum, 3-HK can disrupt the delicate balance of neurotransmission. nih.gov The neurodegenerative processes initiated by 3-HK are relevant to conditions such as Huntington's disease, where there is significant dysfunction of neurotransmitter systems. nih.govtaylorandfrancis.com The potentiation of quinolinic acid's excitotoxicity by 3-HK further implicates it in the disruption of glutamatergic neurotransmission. mdpi.comnih.gov

Influence on Neuronal Health and Mitochondrial Function

This compound (3-HK), a metabolite of the kynurenine pathway, exerts significant and complex effects on neuronal health, primarily through mechanisms involving oxidative stress and mitochondrial dysfunction. mdpi.combiorxiv.org Within the central nervous system, 3-HK is produced from L-kynurenine by the enzyme kynurenine-3-monooxygenase (KMO), which is located on the outer mitochondrial membrane. mdpi.comnih.gov This metabolite can cross the blood-brain barrier and is taken up by brain cells, particularly in cortical and striatal regions. nih.gov

The neurotoxicity of 3-HK is a prominent feature, with some studies suggesting its neurotoxic effects are more potent than those of quinolinic acid, another neuroactive kynurenine pathway metabolite. mdpi.com At low micromolar concentrations, 3-HK can induce potent neurotoxic effects on brain neurons. mdpi.com A primary mechanism underlying this toxicity is the induction of oxidative stress. mdpi.comnih.gov 3-HK is known for its pro-oxidant properties, which can lead to the generation of reactive oxygen species (ROS). biorxiv.orgnih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage.

Mitochondria are a key target of 3-HK-induced toxicity. By inducing oxidative stress, 3-HK can impair mitochondrial function. mdpi.com This impairment can disrupt the tricarboxylic acid (TCA) cycle, a critical metabolic pathway for energy production. biorxiv.org Specifically, treatment of cells with 3-HK has been shown to increase levels of citrate (B86180) and aconitate while decreasing downstream TCA metabolites, suggesting an inhibition of the enzyme aconitase, which is known to be sensitive to oxidative damage. biorxiv.org This disruption of the TCA cycle can lead to a profound loss of cellular energy and contribute to cell dysfunction and death. mdpi.combiorxiv.org Furthermore, 3-HK's toxicity to mitochondrial and cellular functions can be enhanced through its ability to chelate metal ions like Cu2+. mdpi.com

The detrimental effects of 3-HK on neuronal cells, mediated by oxidative stress, can be mitigated by antioxidants such as glutathione and catalase. nih.gov This underscores the central role of ROS in its mechanism of neurotoxicity. The accumulation of 3-HK has been observed in various central nervous system inflammatory disorders, although its precise contribution to neuropathology is still under investigation. nih.gov

Table 1: Effects of this compound on Neuronal and Mitochondrial Parameters

| Parameter | Effect of this compound | Implied Mechanism | Reference |

|---|---|---|---|

| Neuronal Viability | Decreased | Induction of oxidative stress and apoptosis. mdpi.combiorxiv.org | mdpi.combiorxiv.org |

| Mitochondrial Function | Impaired | Induction of oxidative stress and disruption of the TCA cycle. mdpi.combiorxiv.org | mdpi.combiorxiv.org |

| Reactive Oxygen Species (ROS) | Increased | Pro-oxidant properties of 3-HK. biorxiv.orgnih.gov | biorxiv.orgnih.gov |

| TCA Cycle Metabolites | Altered (increased citrate/aconitate, decreased downstream metabolites) | Inhibition of aconitase activity due to oxidative stress. biorxiv.org | biorxiv.org |

| Glutathione Levels | Depleted | Increased oxidative stress consumes antioxidant defenses. biorxiv.org | biorxiv.org |

Immunomodulatory Effects

This compound is an immunomodulatory molecule that influences various aspects of the immune response, particularly T-cell function and inflammation. nih.govbio-techne.com

3-HK has been demonstrated to inhibit the proliferation of CD4+ T-lymphocytes. nih.gov This effect is dose-dependent, with studies showing significant inhibition of T-cell proliferation at micromolar concentrations. The mechanism behind this antiproliferative effect is linked to the induction of T-cell death, or apoptosis. nih.gov Both 3-HK and its downstream metabolite, 3-hydroxyanthranilic acid (3-HAA), have been shown to induce significant, dose-dependent cell death in CD4+ T cells. nih.gov This pro-apoptotic property appears to be more pronounced in activated T cells and Th1 lymphocytes. nih.gov

The immunomodulatory effects of kynurenine pathway metabolites extend to the regulation of inflammatory mediators. While 3-HK itself is considered pro-inflammatory, its downstream metabolite, 3-hydroxyanthranilic acid (3-HAA), has demonstrated anti-inflammatory properties by inhibiting the expression of certain cytokines and chemokines. nih.govnih.gov This highlights the complex and sometimes opposing roles of different metabolites within the same pathway. The activation of the kynurenine pathway, often initiated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), leads to the production of these immunomodulatory metabolites. mdpi.com

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses, including T-cell differentiation. nih.govresearchgate.net L-kynurenine, the precursor to 3-HK, has been identified as an activator of the AhR, and this activation can lead to the generation of regulatory T cells. nih.govresearchgate.net However, studies performing molecular docking analyses suggest that 3-HK itself does not directly bind to the human AhR. imrpress.comimrpress.com This indicates that the influence of the kynurenine pathway on AhR-mediated immune regulation may be mediated by other metabolites within the pathway, such as L-kynurenine or kynurenic acid, rather than a direct interaction with 3-HK. imrpress.comimrpress.com

Table 2: Immunomodulatory Activities of this compound

| Biological Activity | Effect of this compound | Key Mechanistic Details | Reference |

|---|---|---|---|

| T-Cell Proliferation | Inhibition | Induction of dose-dependent apoptosis in CD4+ T cells. nih.gov | nih.gov |

| Regulatory T-Cell Development | Limited direct impact | The broader kynurenine pathway promotes Treg conversion, but 3-HK's primary effect is T-cell apoptosis. nih.gov | nih.gov |

| Inflammatory Cytokine/Chemokine Release | Pro-inflammatory | Downstream metabolites like 3-HAA can have anti-inflammatory effects. nih.gov | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) Interaction | No direct binding | AhR activation by the kynurenine pathway is likely mediated by other metabolites like L-kynurenine. imrpress.comimrpress.com | imrpress.comimrpress.com |

Enzymatic Inhibition and Other Biological Influences

This compound is a substrate for the enzyme kynureninase, which converts it to 3-hydroxyanthranilic acid. researchgate.net The inhibition of enzymes within the kynurenine pathway is a significant area of therapeutic research. For instance, inhibiting kynurenine-3-monooxygenase (KMO), the enzyme that produces 3-HK, can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and decrease the levels of neurotoxic metabolites like 3-HK and quinolinic acid. nih.govnih.govfrontiersin.org

Conversely, the inhibition of kynureninase, the enzyme that metabolizes 3-HK, could lead to an accumulation of 3-HK. biorxiv.org This strategy has been explored as a potential cancer therapy, as the resulting increase in intracellular 3-HK could be sufficient to induce ROS-mediated apoptosis in cancer cells that overexpress indoleamine 2,3-dioxygenase (IDO), an enzyme at the beginning of the kynurenine pathway. biorxiv.orgbiorxiv.org

Derivatives of 3-HK have also been synthesized and studied as potential enzyme inhibitors. For example, 3-hydroxydesaminokynurenine has been shown to be a potent inhibitor of kynureninase. researchgate.net

Inhibition of Aldehyde Dehydrogenase Activity

This compound, a metabolite of the essential amino acid tryptophan, has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) activity. This inhibition has been observed in different organisms, including yeast and rats. Research has demonstrated that at a concentration of 100 μM, this compound can inhibit yeast aldehyde dehydrogenase by 97% and rat liver aldehyde dehydrogenase by 69% caymanchem.com.

The mechanism of this inhibition is significant in the context of alcohol metabolism. ALDH is a key enzyme responsible for the oxidation of acetaldehyde, a toxic byproduct of ethanol metabolism. By inhibiting ALDH, this compound can lead to an accumulation of acetaldehyde in the blood following alcohol consumption nih.gov. This accumulation is associated with unpleasant physiological responses, which forms the basis for its investigation as a potential therapeutic agent to induce alcohol aversion nih.gov. Studies have shown that even small doses of this compound can significantly inhibit ALDH activity nih.gov.

Anti-Infectious Activities

This compound has demonstrated notable anti-infectious properties against a range of microorganisms. This activity is part of the anti-infectious effects of tryptophan metabolites within the L-tryptophan-L-kynurenine pathway nih.govjst.go.jp. The compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Specifically, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis nih.govjst.go.jp. Its activity also extends to vancomycin-resistant Enterococcus faecalis (VRE), Escherichia coli, and multidrug-resistant Pseudomonas aeruginosa (MDRP) caymanchem.com. In addition to its antibacterial effects, this compound has been found to be active against the fungus Candida albicans caymanchem.com.

The antimicrobial activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various pathogens. These values indicate the concentration of the compound required to inhibit the growth of the microorganism by 50%.

While some research points to the direct antimicrobial action of this compound, other studies suggest a more complex mechanism involving the host's immune response. For instance, in a study using zebrafish embryos, 3-hydroxy-kynurenine was found to protect against lethal gram-negative bacterial infection not by direct antibacterial activity, but by enhancing host survival through the restriction of bacterial expansion within macrophages researchgate.net. This suggests that this compound may modulate the host's response to infection researchgate.net.

Pathophysiological Roles of 3 Hydroxy Dl Kynurenine Dysregulation

Involvement in Neurological Disorders

Alterations in the kynurenine (B1673888) pathway (KP) have been identified as significant components in the etiology of several neurological conditions. frontiersin.org The pathway's metabolites can be neurotoxic or neuroprotective, and an imbalance between these compounds is closely linked to neuronal damage and cognitive impairment. researchgate.net 3-HK, in particular, is a neurotoxic metabolite that can induce oxidative stress. frontiersin.org Its elevated levels are associated with a variety of neurodegenerative and neurological disorders. mdpi.comle.ac.uk

Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's Disease

Imbalances in kynurenine pathway metabolites are strongly associated with neurodegenerative disorders including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govle.ac.uk The pathway is a critical regulator of neuroinflammation and the production of neurotoxic intermediates that contribute to disease pathogenesis. nih.gov

In several neurodegenerative diseases, the metabolism of tryptophan is shunted towards the production of neurotoxic kynurenine metabolites. mdpi.com Kynurenine is converted into the free-radical generator 3-HK by the enzyme kynurenine 3-monooxygenase (KMO). mdpi.com This step is a crucial branch point, as it diverts the pathway away from the production of the neuroprotective kynurenic acid (KYNA). mdpi.com

Alzheimer's Disease (AD): In AD, there is evidence of increased activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the kynurenine pathway. le.ac.uk This leads to an elevated kynurenine/tryptophan ratio. le.ac.uk Studies have found that 3-HK levels are increased in the peripheral blood of AD patients compared to controls, supporting a metabolic shift towards neurotoxicity. mdpi.com A 2022 meta-analysis, however, found that cerebrospinal fluid (CSF) levels of 3-HK were lower in AD patients. frontiersin.org

Parkinson's Disease (PD): The brains of Parkinson's disease patients show signs of impaired KP metabolism. frontiersin.org Chronic microglial activation in PD can upregulate the production of neurotoxic KP metabolites such as 3-HK and quinolinic acid. frontiersin.org Elevated levels of 3-HK have been specifically identified in the putamen, prefrontal cortex, and substantia nigra pars compacta of individuals with PD. le.ac.uk

Huntington's Disease (HD): The role of the KP is well-documented in Huntington's disease. le.ac.uk During the early stages of disease progression, levels of 3-HK and quinolinic acid are found to be elevated in the neostriatum and cortex of HD patients. mdpi.com This suggests that 3-HK may be an active participant in the degenerative processes early in the course of the disease. mdpi.com

| Disease | Location | Change in 3-HK Levels | Reference |

|---|---|---|---|

| Alzheimer's Disease | Peripheral Blood | Increased | mdpi.com |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Decreased | frontiersin.org |

| Parkinson's Disease | Putamen, Prefrontal Cortex, Substantia Nigra | Increased | le.ac.uk |

| Huntington's Disease (Early Stage) | Neostriatum, Cortex | Increased | mdpi.com |

Neurodegenerative disorders are frequently accompanied by mitochondrial dysfunction and significant oxidative stress. nih.govmdpi.com 3-HK is a pro-oxidative metabolite that contributes directly to these pathological processes. mdpi.com The accumulation of neuroactive and pro-oxidative metabolites from the kynurenine pathway, including 3-HK, leads to increased oxidative stress, which in turn exacerbates mitochondrial damage and disrupts cellular energy metabolism. mdpi.com

The neurotoxicity of 3-HK is largely attributed to its ability to generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.gov This generation of free radicals can lead to oxidative damage of essential cellular components, including lipids, proteins, and DNA. nih.govmdpi.com This process impairs mitochondrial function, leading to a profound energy loss within the cell that can result in cellular dysfunction and, ultimately, cell death. nih.govresearchgate.net In Parkinson's disease, for example, increased levels of 3-HK are thought to induce oxidative damage in dopamine (B1211576) neurons in the substantia nigra. frontiersin.org

HIV-Associated Dementia and Excitotoxic Injury

Human immunodeficiency virus (HIV)-associated dementia is a severe neurological consequence of HIV infection linked to neuronal damage. nih.gov Dysregulation of the kynurenine pathway is a key factor in its pathogenesis. le.ac.ukle.ac.uk Increased concentrations of the neurotoxic metabolites 3-HK and quinolinic acid are thought to contribute significantly to this neuronal injury. nih.gov

Postmortem brain tissue studies have revealed that 3-HK concentrations are significantly increased—by over threefold—in the frontal cortex of HIV-1-positive patients compared to controls. nih.gov This elevation was more pronounced in patients who exhibited dementia but was also apparent in non-demented HIV-positive individuals. nih.gov The neurotoxicity of 3-HK in this context is linked to its capacity to be pro-excitotoxic and to generate free radicals, with the latter being a dominant mechanism in killing cortical neurons. nih.gov This elevated level of the neurotoxin 3-HK is likely a key contributor to the neuronal deficits that underlie HIV-associated dementia. nih.gov

Epilepsy and Related Neuropathologies

Dysregulation of the kynurenine pathway has been linked to the pathophysiology of epilepsy. springermedicine.com The balance between excitatory and inhibitory signaling is disturbed in epilepsy, a condition that also involves neuroinflammation and mitochondrial dysfunction. springermedicine.com Metabolites of the kynurenine pathway can influence this balance, with some, like quinolinic acid, potentially increasing the frequency and intensity of seizures. springermedicine.com

3-HK is considered a neurotoxic metabolite that contributes to the pathology of epilepsy through the induction of oxidative stress. frontiersin.org Studies involving the injection of various kynurenine metabolites into the brain ventricles of mice found that several, including quinolinic acid, produced motor excitement and clonic convulsions. researchgate.net The pathological activation of the kynurenine pathway and the subsequent production of neurotoxic metabolites like 3-HK are believed to play a crucial role in the pathogenesis of epilepsy. frontiersin.org

Contribution to Psychiatric Disorders

Imbalances in the kynurenine pathway are increasingly recognized for their important role in psychiatric disorders, including schizophrenia and depression. le.ac.uknih.govfrontiersin.org The pathway's metabolites can influence glutamatergic neurotransmission, which is known to be disrupted in these conditions. nih.gov

In schizophrenia, alterations in tryptophan metabolism are of significant interest. nih.gov One branch of this metabolism leads to the production of 3-HK, a neurotoxic compound. nih.gov A study on first-episode, neuroleptic-naive patients with schizophrenia found that baseline levels of 3-HK predicted the severity of clinical symptoms. nih.gov Furthermore, lower baseline concentrations of 3-HK were associated with greater clinical improvement after four weeks of treatment with antipsychotics. nih.gov These findings suggest that this neurotoxic product of tryptophan metabolism may be directly involved in the clinical profile of schizophrenia during its early phase. nih.gov The accumulation of 3-HK, potentially due to enhanced KMO activity, could lead to increased formation of the excitotoxic quinolinic acid, contributing to neurotoxicity and cognitive disturbances seen in psychiatric disorders. nih.govfrontiersin.org

| Disorder Category | Specific Disease/Condition | Key Role of 3-HK Dysregulation |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease | Increased peripheral levels, contributing to a neurotoxic metabolic shift. mdpi.com |

| Parkinson's Disease | Increased levels in key brain regions, inducing oxidative damage to dopamine neurons. frontiersin.orgle.ac.uk | |

| Huntington's Disease | Elevated levels in early stages, participating in early degenerative processes. mdpi.com | |

| Other Neurological Disorders | HIV-Associated Dementia | Significantly increased (3-fold) in the frontal cortex, contributing to neuronal deficits via neurotoxicity and free radical generation. nih.govnih.gov |

| Epilepsy | Contributes to pathology via induction of oxidative stress. frontiersin.org | |

| Psychiatric Disorders | Schizophrenia | Predicts severity of clinical symptoms in early-phase illness. nih.gov |

The over-activation of the kynurenine pathway within the tumor microenvironment (TME) is a critical mechanism by which cancer cells evade the host's immune system. This immunosuppressive effect is primarily driven by two interconnected events: the depletion of the essential amino acid tryptophan and the accumulation of its bioactive metabolites, including 3-hydroxy-dl-kynurenine (B140754) (3-HK).

Tryptophan depletion, orchestrated by the high activity of IDO1 and TDO enzymes in tumor and immune cells, creates a nutrient-poor environment for infiltrating immune cells. Effector T cells, which are crucial for mounting an anti-tumor response, are particularly sensitive to low tryptophan levels. This deprivation leads to the arrest of their cell cycle and a state of unresponsiveness known as anergy, effectively neutralizing their ability to attack cancer cells.

Concurrently, the accumulation of kynurenine pathway metabolites within the TME exerts direct immunosuppressive effects on various immune cell populations. Kynurenine itself acts as a signaling molecule, primarily through the aryl hydrocarbon receptor (AhR). The activation of AhR in T cells promotes their differentiation into regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.

The collective impact of these metabolites on the immune cell landscape of the TME is profound. The function of natural killer (NK) cells, which are part of the innate immune system's defense against tumors, is also inhibited. Dendritic cells (DCs), which are responsible for presenting tumor antigens to T cells, can be skewed towards a tolerogenic phenotype, further dampening the initiation of an effective anti-tumor response.

The following table details the immunosuppressive effects of kynurenine pathway activation on key immune cells within the tumor microenvironment.

| Immune Cell Type | Effect of Kynurenine Pathway Activation | Key Metabolites Involved |

| Effector T Cells (CD4+ & CD8+) | Inhibition of proliferation and induction of anergy/apoptosis. | Tryptophan depletion, Kynurenine, 3-HK, 3-HAA |

| Regulatory T Cells (Tregs) | Promotion of differentiation and expansion. | Kynurenine, 3-HK |

| Dendritic Cells (DCs) | Induction of a tolerogenic (immunosuppressive) phenotype. | Kynurenine |

| Natural Killer (NK) Cells | Suppression of cytotoxic activity and proliferation. | Kynurenine |

Role in Cancer Biology and Immunosuppression

Association with Disease Prognosis and Mortality

Dysregulation of this compound (3-HK), a key metabolite in the tryptophan-kynurenine pathway, has been increasingly identified as a significant predictor of adverse outcomes across a spectrum of diseases. Elevated levels of 3-HK are linked with poor prognosis and increased mortality, highlighting its role as a potential biomarker for disease severity and progression.

In chronic kidney disease (CKD), elevated serum concentrations of 3-HK are associated with disease progression. nih.gov Research indicates that in uraemic patients, plasma levels of 3-OHKYN can be significantly increased, and this accumulation is proportional to the decline in kidney function. nih.gov Furthermore, in patients who have received kidney grafts, serum 3-OHKYN has been identified as a strong predictor of both graft failure and patient mortality. nih.gov

The prognostic value of kynurenine pathway metabolites extends to cardiovascular diseases. While studies often focus on the broader pathway, the pro-inflammatory and pro-oxidative nature of 3-HK implicates it in the pathophysiology of cardiovascular conditions. Research has linked elevated levels of kynurenine, the precursor to 3-HK, with an increased risk of long-term, all-cause mortality in patients undergoing coronary angiography. nih.gov

Table 1: this compound as a Prognostic Marker

| Disease/Condition | Association with 3-HK Levels | Outcome |

|---|---|---|

| COVID-19 | Elevated | Increased mortality; higher levels in non-survivors mdpi.comnih.gov |

| Chronic Kidney Disease (CKD) | Elevated | Proportional to disease progression nih.gov |

| Kidney Transplant | Elevated | Strong predictor of graft failure and mortality nih.gov |

Participation in Systemic Inflammation and Autoimmune Disorders

This compound exerts a complex, often dual, role in the regulation of immune responses during inflammatory conditions. Its function is highly context-dependent, capable of both promoting and inhibiting inflammatory processes. A primary mechanism through which 3-HK contributes to inflammation is its capacity to generate reactive oxygen species (ROS). researchgate.netnih.gov At elevated concentrations, 3-HK can act as a potent pro-oxidant, producing superoxide and hydrogen peroxide, which contribute to oxidative stress and cellular damage, thereby perpetuating inflammatory cycles. researchgate.netnih.gov This pro-oxidant activity is implicated in the pathology of various inflammatory states, including end-stage renal disease, where 3-HK levels are positively associated with markers of inflammation and oxidative stress. researchgate.net

Conversely, 3-HK also possesses immunomodulatory functions that can suppress immune activity. It has been shown to induce apoptosis in effector T-cells, which could serve to dampen excessive immune responses. oup.com Research suggests that treatment with 3-HK can reduce mortality and inflammatory responses in models of sepsis, partly by inhibiting the production of the pro-inflammatory cytokine IL-6. oup.com This anti-inflammatory effect may be mediated by inhibiting the nuclear translocation of activating transcription factor 4 (ATF4) in hepatic macrophages. oup.com The balance between the pro-oxidant and anti-inflammatory effects of 3-HK appears to be a critical determinant of its net impact on the immune system. frontiersin.org

Dysregulation of the kynurenine pathway, and specifically of 3-HK, is increasingly implicated in the pathogenesis of several autoimmune disorders.

Rheumatoid Arthritis (RA): In rheumatic diseases, there is excessive activation of the kynurenine pathway. viamedica.pl A systematic review and meta-analysis revealed that patients with rheumatic diseases have significantly higher concentrations of 3-hydroxykynurenine compared to healthy controls. frontiersin.orgnih.gov This suggests that 3-HK may contribute to the chronic inflammatory processes that characterize conditions like RA. frontiersin.orgnih.gov The activation of the pathway is thought to be driven by pro-inflammatory cytokines, which are abundant in the joints of RA patients. viamedica.plnih.gov

Psoriasis: Psoriasis, a chronic inflammatory skin disease, is also associated with altered 3-HK levels. d-nb.info Studies have demonstrated a positive correlation between the Psoriasis Area Severity Index (PASI), a measure of disease severity, and serum concentrations of 3-hydroxykynurenine. d-nb.inforesearchgate.net Furthermore, the ratio of 3-HK to its precursor, kynurenine (3HK/KYN), is higher in psoriasis patients, indicating increased enzymatic activity of kynurenine 3-monooxygenase (KMO), the enzyme responsible for producing 3-HK. banrepcultural.orgfujita-hu.ac.jp Kynureninase, an enzyme that metabolizes 3-HK, is also found to be upregulated in psoriatic skin lesions. explorationpub.com

Nephrotoxic Nephritis: In the context of autoimmune kidney diseases, such as glomerulonephritis, the kynurenine pathway is significantly activated. nih.gov While direct evidence for 3-HK's role in nephrotoxic nephritis is still emerging, studies on related conditions are informative. In models of autoimmune glomerulonephritis, downstream metabolites of 3-HK have been shown to decrease glomerular damage and inflammatory cell infiltration. nih.gov However, elevated levels of kynurenine pathway metabolites, including 3-HK, are a hallmark of chronic kidney disease, suggesting their involvement in the underlying pathology. nih.gov A related but distinct compound, 3-hydroxy-l-kynurenamine (3-HKA), has demonstrated protective effects in a mouse model of nephrotoxic nephritis, improving kidney function and reducing inflammation, which highlights the therapeutic potential of targeting this metabolic pathway. nih.govnih.gov

Association with Other Systemic Conditions

This compound is a significant contributor to mitochondrial dysfunction, a pathological process central to numerous diseases. nih.gov The enzyme that produces 3-HK, kynurenine 3-monooxygenase (KMO), is located on the outer mitochondrial membrane, placing 3-HK generation in close proximity to critical cellular energy machinery. mdpi.comnih.gov

One of the primary mechanisms by which 3-HK impairs mitochondria is through the induction of oxidative stress. nih.gov As a pro-oxidant, 3-HK generates ROS that can damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, leading to impaired function. researchgate.netmdpi.comresearchgate.net This oxidative damage can disrupt the electron transport chain, leading to reduced ATP production and cellular energy failure. nih.govmdpi.com

Furthermore, elevated concentrations of 3-HK have been shown to directly impact mitochondrial integrity by decreasing the mitochondrial membrane potential. mdpi.com It also leads to the depletion of intracellular NAD+, an essential coenzyme for mitochondrial ATP production and redox reactions. mdpi.commdpi.com This depletion triggers a metabolic crisis within the cell, ultimately culminating in energy failure and potentially apoptosis (programmed cell death). mdpi.com KMO overexpression has also been shown to increase mitochondrial fission, a process that divides mitochondria and can be detrimental when dysregulated. mdpi.com

Table 2: Mechanisms of 3-HK-Induced Mitochondrial Dysfunction

| Mechanism | Description | Consequence |

|---|---|---|

| ROS Generation | Acts as a pro-oxidant, producing superoxide and hydrogen peroxide. researchgate.net | Oxidative damage to mtDNA, proteins, and lipids; impaired electron transport chain. mdpi.comresearchgate.net |

| Depletion of NAD+ | Consumes NAD+ during oxidative reactions. mdpi.com | Impaired ATP production, cellular energy crisis. mdpi.commdpi.com |

| Reduced Membrane Potential | Directly decreases the electrical potential across the inner mitochondrial membrane. mdpi.com | Disruption of ATP synthesis and mitochondrial integrity. mdpi.com |

| Increased Fission | Overexpression of the 3-HK-producing enzyme KMO promotes mitochondrial division. mdpi.com | Altered mitochondrial dynamics and homeostasis. mdpi.com |

The kynurenine pathway of tryptophan metabolism is significantly disrupted in individuals with Alcohol Use Disorder (AUD), and 3-HK appears to play a role in the associated pathophysiology. researchgate.netnih.gov Chronic alcohol consumption can induce immune activation and inflammation, which in turn stimulates the enzymes that drive tryptophan down the kynurenine pathway, leading to an imbalance in its neuroactive metabolites. mdpi.comnih.gov

3-HK itself is an endogenous generator of oxidative stress, which can cause apoptosis of nerve cells, a process relevant to the neurotoxic effects of chronic alcohol use. nih.gov Research has uncovered a complex relationship between 3-HK levels and alcohol consumption behaviors. One metabolomics study found that 3-hydroxykynurenine was negatively correlated with drinking reduction in individuals with AUD undergoing treatment. researchgate.net In that study, 3-HK was also over-represented in participants who were classified as "low reducers," suggesting that higher levels of this metabolite may be associated with poorer treatment outcomes. researchgate.net

Aging Processes

The dysregulation of the kynurenine pathway, a central route for tryptophan metabolism, is increasingly recognized as a significant contributor to the aging process. frontiersin.orgnih.govnih.gov This age-related disruption is closely linked to a state of chronic, low-grade inflammation known as "inflammaging," which is a hallmark of aging and a key factor in the development of many age-related diseases. frontiersin.org Within the kynurenine pathway, the metabolite this compound (3-HK) has emerged as a pivotal player in driving the cellular and molecular mechanisms that underlie aging pathologies. nih.govmdpi.com

Elevated levels of kynurenine pathway metabolites are observed during normal aging. nih.govnih.gov Research indicates that aging is associated with increased concentrations of kynurenine and its downstream products in both serum and cerebrospinal fluid. nih.gov This shift in metabolic activity is significant because 3-HK, a direct downstream metabolite of kynurenine, possesses potent pro-oxidant and neurotoxic properties. mdpi.commdpi.com The accumulation of 3-HK contributes to the aging phenotype primarily through the induction of cellular senescence and the promotion of a pro-inflammatory environment. nih.govresearchgate.net

Induction of Cellular Senescence

A fundamental process implicated in aging is cellular senescence, a state of irreversible cell cycle arrest. nih.gov The accumulation of senescent cells in tissues contributes to age-related decline and pathology. nih.gov Studies have demonstrated that this compound is a potent inducer of cellular senescence, particularly in neural cells such as microglia and neuroblastoma cells. nih.govresearchgate.netresearchgate.net

Treatment of human microglial cells with 3-HK leads to a significant increase in multiple independent biomarkers of senescence. nih.govresearchgate.net This includes elevated activity of senescence-associated β-galactosidase (SA-β-gal), a well-characterized marker of senescent cells. researchgate.net Furthermore, the induction of senescence by 3-HK is confirmed by the increased expression of critical cell cycle regulators and senescence markers. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Effect of this compound on Senescence Markers

| Senescence Marker | Observed Effect of 3-HK Treatment | Cell Type | Reference |

|---|---|---|---|

| Senescence-Associated β-galactosidase (SA-β-gal) | Significantly Increased Activity | Human Microglial Cells (HMC3), Neuroblastoma-like cells (SH-SY5Y) | nih.govresearchgate.net |

| p21 | Increased Expression | Human Microglial Cells (HMC3), Neuroblastoma-like cells (SH-SY5Y) | researchgate.netresearchgate.net |

| p19 | Increased Expression | Human Microglial Cells (HMC3) | nih.govresearchgate.net |

| PAI-1 (Plasminogen activator inhibitor-1) | Increased Expression | Neuroblastoma-like cells (SH-SY5Y) | researchgate.netresearchgate.net |

| TIMP2 (Tissue inhibitor of metalloproteinases 2) | Increased Expression | Neuroblastoma-like cells (SH-SY5Y) | researchgate.netresearchgate.net |

Promotion of the Senescence-Associated Secretory Phenotype (SASP)

A critical feature of senescent cells is the adoption of a Senescence-Associated Secretory Phenotype (SASP), where they release a complex mixture of pro-inflammatory cytokines, chemokines, and other signaling molecules. nih.govmdpi.com This secretome can have profound effects on the surrounding tissue, contributing to the chronic inflammation characteristic of aging. nih.govmdpi.com

Research has shown that 3-HK is the most potent metabolite within the kynurenine pathway for stimulating the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) by microglia. nih.govresearchgate.net The release of IL-6 is a key aspect of the SASP and demonstrates the ability of 3-HK to not only induce senescence but also to promote a pro-inflammatory microenvironment that can accelerate aging processes and contribute to neuroinflammation. nih.govresearchgate.netresearchgate.net This 3-HK-driven neuroinflammation is a critical factor in the pathogenesis of age-related neurodegenerative diseases. mdpi.comacs.org

Interactive Data Table: 3-HK and the Senescence-Associated Secretory Phenotype (SASP)

| SASP Factor | Effect of 3-HK Treatment | Significance in Aging | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Potent stimulation of secretion from microglia | Contributes to chronic low-grade inflammation ("inflammaging") and neuroinflammation. | nih.govresearchgate.net |

Research Methodologies and Experimental Models in 3 Hydroxy Dl Kynurenine Studies

Analytical Chemistry Techniques for 3-Hydroxy-dl-Kynurenine (B140754) Quantification

Accurate measurement of 3-HK in biological matrices is fundamental to understanding its association with various physiological and disease states. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

LC-MS/MS methods are widely employed for the simultaneous determination of 3-HK and other kynurenine (B1673888) pathway metabolites in various biological samples, including plasma, cerebrospinal fluid (CSF), and brain tissue. tandfonline.comnih.govtandfonline.comtandfonline.com These methods typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. tandfonline.com

The chromatographic separation is commonly achieved using a C18 reversed-phase analytical column with gradient elution. tandfonline.com The mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The specific mass transitions monitored for 3-HK and its internal standard are crucial for accurate quantification. For instance, one study reported a retention time of 3.0 minutes for 3-HK. researchgate.net

A representative LC-MS/MS method can quantify a panel of molecules including tryptophan, kynurenine, 3-OH-kynurenine (3-HK), 3-OH-anthranilic acid, quinolinic acid, picolinic acid, kynurenic acid, xanthurenic acid, serotonin, dopamine (B1211576), and neopterin (B1670844) within a short run time of 5.5 minutes. tandfonline.comtandfonline.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is for illustrative purposes and parameters may vary between different laboratories and studies.

| Parameter | Description |

|---|---|

| Chromatography Column | C18 Reversed Phase |

| Mobile Phase | Gradient elution with solvents such as 0.2% formic acid and acetonitrile |

| Flow Rate | 0.30 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 225 |

| Product Ion (m/z) | 110 |

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained data. wjarr.com For 3-HK quantification, validation is performed in the specific biological matrix of interest, such as plasma or CSF. tandfonline.comnih.gov Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability. nih.gov

Sensitive and selective LC-MS/MS methods have been successfully validated for the quantification of multiple kynurenine pathway metabolites, including 3-HK, in human plasma and CSF. tandfonline.comnih.gov The dynamic range and quantitation limits of these assays are established based on the endogenous concentrations of the analytes in these matrices. tandfonline.comnih.gov For example, one validated method reported a lower limit of quantification (LLOQ) for 3-hydroxykynurenine as 1.96 ng/mL. nih.gov Another study showed linearity for 3-hydroxykynurenine in the range of 0.98–250 ng/mL. nih.gov

Table 2: Summary of Validation Parameters from a Representative 3-HK Assay This table presents a summary of typical validation results. Actual values can differ based on the specific method and laboratory.

| Validation Parameter | Typical Performance |

|---|---|

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Low ng/mL range |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Minimal and compensated by internal standard |

The use of stable-isotopically labeled internal standards is a cornerstone of accurate quantification by LC-MS/MS. These standards, such as deuterated or ¹³C-labeled 3-HK, are chemically identical to the analyte but have a different mass. researchgate.net They are added to the sample at the beginning of the analytical process and co-elute with the endogenous 3-HK.

By monitoring the ratio of the analyte to the internal standard, any variability introduced during sample preparation, injection, or ionization can be effectively compensated for. This approach significantly improves the accuracy and precision of the measurement. Examples of stable-isotopically labeled internal standards for kynurenine pathway metabolites include d5-tryptophan, d4-kynurenine, and homemade 3-hydroxykynurenine-d2. researchgate.net

Cellular Models for Investigating this compound Effects

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of 3-HK. These models allow for controlled experiments to study its impact on specific cell types, particularly those relevant to the nervous and immune systems.

Primary neuronal cultures and neuronal cell lines are widely used to investigate the neurotoxic properties of 3-HK. nih.govresearchgate.net Studies have shown that 3-HK can induce neuronal cell death with features of apoptosis. nih.govresearchgate.net This toxicity is often associated with the generation of reactive oxygen species (ROS), indicating that oxidative stress is a key mechanism of 3-HK-induced neurotoxicity. nih.govresearchgate.net

In these models, researchers can assess various parameters, including cell viability, apoptosis markers (e.g., chromatin condensation, DNA fragmentation), and the production of ROS. nih.govresearchgate.net Furthermore, the vulnerability of different neuronal populations to 3-HK can be compared. For instance, cortical and striatal neurons have been found to be more susceptible to 3-HK toxicity than cerebellar neurons. nih.gov The role of cellular uptake in 3-HK toxicity can also be investigated using these models. nih.gov

The immunomodulatory effects of 3-HK are investigated using various immune cell models. These studies have revealed that 3-HK can influence the function of key immune cells such as T-cells and dendritic cells (DCs).

In T-cell proliferation assays, 3-HK has been shown to inhibit the proliferation of CD4+ T-cells in a dose-dependent manner. researchgate.net This inhibitory effect is often accompanied by the induction of T-cell death. nih.gov

The impact of 3-HK on dendritic cells, which are potent antigen-presenting cells, has also been examined. Studies have investigated the effect of 3-HK on the maturation and function of DCs. While some research indicates that 3-HK does not significantly alter dendritic cell function, other kynurenine pathway metabolites have been shown to affect DC activation. researchgate.netresearchgate.net For example, 3-hydroxyanthranilic acid, a downstream metabolite of 3-HK, has been found to suppress T-cell responses by inhibiting DC activation. researchgate.net These models are crucial for understanding how 3-HK and other kynurenine metabolites contribute to immune regulation and tolerance.

Cancer Cell Lines

The study of this compound (3-HK) in the context of oncology has utilized various cancer cell lines to elucidate its effects on cancer cell biology. A significant body of research has focused on human colon cancer cells, particularly the HCT116 cell line. In these cells, 3-HK has been identified as a potent disruptor of the tricarboxylic acid (TCA) cycle. nih.govnih.govtandfonline.com This disruption is characterized by an increase in the levels of citrate (B86180) and aconitate, with a corresponding decrease in isocitrate and subsequent TCA cycle metabolites, suggesting an inhibition of aconitase activity. nih.govnih.govtandfonline.com

Furthermore, treatment of HCT116 cells with 3-HK leads to a significant increase in reactive oxygen species (ROS) and a near-complete depletion of both reduced and total glutathione, indicating the induction of oxidative stress. nih.govnih.gov This ROS-mediated toxicity is considered a key mechanism behind the observed dose-dependent decrease in cell viability. nih.govphysiology.org Studies have shown that modulating the intracellular levels of 3-HK, by inducing the enzyme indoleamine 2,3-dioxygenase (IDO) while simultaneously knocking down kynureninase (KYNU), is sufficient to induce apoptosis, as evidenced by increased Annexin V staining. nih.govphysiology.orgnih.gov

The cytotoxic effects of 3-HK are not limited to colon cancer cells. Research has demonstrated a dose-dependent decrease in cell viability in other human cell lines, including the transformed embryonic kidney cell line 293T and the osteosarcoma cell line U2OS. nih.gov While the broader kynurenine pathway has been implicated in the pathophysiology of various cancers, including glioblastoma, breast cancer, and melanoma, the specific cytotoxic mechanisms of 3-HK in cell lines derived from these cancers are an ongoing area of investigation. nih.govfrontiersin.org For instance, studies have noted the expression of kynurenine 3-monooxygenase (KMO), the enzyme that produces 3-HK, in glioblastoma cell lines (A172, LN-18, U87, U373), suggesting a potential role for 3-HK in the tumor microenvironment. mdpi.com Similarly, the kynurenine pathway has been studied in breast cancer (MDA-MB-231) and melanoma (A375) cell lines, highlighting the need for further research focused specifically on the effects of 3-HK. nih.govfrontiersin.org

The following table summarizes the observed effects of this compound in various cancer cell lines:

| Cell Line | Cancer Type | Key Findings |

| HCT116 | Human Colon Carcinoma | Disrupts TCA cycle, induces ROS production, depletes glutathione, decreases cell viability, and induces apoptosis. nih.govnih.govphysiology.org |

| 293T | Human Embryonic Kidney (Transformed) | Exhibits a dose-dependent decrease in cell viability upon 3-HK treatment. nih.gov |

| U2OS | Human Osteosarcoma | Shows a dose-dependent decrease in cell viability in response to 3-HK. nih.gov |

| Glioblastoma Cell Lines (A172, LN-18, U87, U373) | Human Glioblastoma | Express KMO, the enzyme responsible for 3-HK production. mdpi.com 3-HK is noted to have an inhibitory effect on T-cell proliferation in the context of brain tumors. nih.gov |

| SK-N-SH | Human Neuroblastoma | Low levels of KMO mRNA expression have been observed. ucl.ac.uk |

Animal Models in this compound Research

Animal models have been instrumental in understanding the in vivo roles of this compound in both physiological and pathological states. These models, ranging from genetically modified organisms to those mimicking specific human diseases, allow for the controlled investigation of this metabolite's complex biological functions.

Genetically Modified Models (e.g., KMO knockout models)

A key tool in dissecting the specific functions of 3-HK has been the development of mice with a targeted genetic deletion of kynurenine 3-monooxygenase (KMO), the enzyme responsible for synthesizing 3-HK from kynurenine. nih.govresearchgate.netmdpi.com These KMO knockout (Kmo-/-) mice are viable and provide a clean model to study the consequences of 3-HK deficiency. nih.govresearchgate.net

Biochemical characterization of Kmo-/- mice reveals a complete lack of KMO enzyme activity. nih.govresearchgate.net As a direct consequence, these animals exhibit substantial reductions in 3-HK levels in peripheral tissues such as the liver and in the plasma. physiology.orgnih.govresearchgate.net Importantly, 3-HK levels are also significantly decreased in the brain, demonstrating the critical role of KMO in central 3-HK production. nih.govresearchgate.net

The genetic block at KMO leads to a significant metabolic shift in the kynurenine pathway. The substrate for KMO, kynurenine, is shunted towards an alternative metabolic route, leading to a dramatic, manifold increase in the levels of kynurenic acid in both the brain and periphery of Kmo-/- mice. nih.govphysiology.orgresearchgate.net Conversely, the downstream metabolite of 3-HK, quinolinic acid, is greatly decreased in the liver and plasma. researchgate.net These genetically modified models have been crucial in confirming the pivotal role of KMO in regulating the balance between the neurotoxic and neuroprotective branches of the kynurenine pathway and are invaluable for studying conditions where chronically altered levels of 3-HK are implicated. nih.govphysiology.orgresearchgate.net

Disease-Specific Animal Models (e.g., Neurodegenerative, Psychiatric, Cancer Models)

The study of 3-HK has been extended to various animal models that recapitulate aspects of human diseases.

Neurodegenerative Disease Models: In the context of neurodegeneration, elevated brain levels of 3-HK have been associated with neurotoxicity. nih.gov For instance, in a transgenic mouse model of Huntington's disease, an intrastriatal injection of kynurenine led to a specific increase in 3-HK, which was linked to lower activity of the 3-HK metabolizing enzyme, kynureninase. nih.gov In models of Parkinson's disease, increased levels of 3-HK in the brain and cerebrospinal fluid are thought to contribute to excitotoxic disease mechanisms. mdpi.com Similarly, in animal models of Alzheimer's disease, alterations in kynurenine pathway metabolites, including 3-HK, are observed. frontiersin.org In a cuprizone-induced model of multiple sclerosis, mice exhibit decreased concentrations of 3-HK in plasma and certain brain regions. mdpi.com

Psychiatric Disorder Models: KMO knockout mice, with their inherently low levels of 3-HK and high levels of kynurenic acid, are utilized as models to study psychotic disorders like schizophrenia. nih.govnih.gov These mice display behavioral abnormalities, including impairments in contextual memory and social interaction, which are relevant to the psychopathology of schizophrenia. nih.gov Conversely, direct administration of 3-HK to rodents has been shown to induce depression-like behaviors, such as behavioral despair and working memory deficits, suggesting a role for this metabolite in mood disorders. researchgate.net

Cancer Models: While much of the in vivo cancer research has focused on the immunosuppressive effects of kynurenine and the role of the enzyme IDO, the upregulation of KMO has been reported in animal models of various cancers, including triple-negative breast cancer and colorectal cancer. frontiersin.org The distribution of radiolabeled 3-HK has been studied in mice, showing initial accumulation in several organs including the pancreas, with retention over time primarily in the kidneys. nih.gov These findings suggest that 3-HK may have specific roles within the tumor microenvironment that warrant further investigation in relevant cancer-specific animal models. frontiersin.org

In Vivo Assessment of Metabolite Levels and Physiological Outcomes

A variety of analytical techniques are employed to measure 3-HK levels in animal models, providing crucial data on its distribution and metabolic flux. High-performance liquid chromatography (HPLC), often coupled with electrochemical detection, is a well-established method for the sensitive and specific quantification of 3-HK in biological matrices such as brain tissue and plasma. nih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and specificity, allowing for the simultaneous measurement of 3-HK and other kynurenine pathway metabolites in small volumes of plasma, cerebrospinal fluid (CSF), and various brain regions. tandfonline.comtandfonline.com

To study the distribution of 3-HK in vivo, whole-body autoradiography has been utilized. Following the administration of radioactively labeled [3H]-3-hydroxykynurenine to mice, its localization can be tracked over time. Such studies have shown that 3-HK is initially distributed to organs like the kidneys, pancreas, liver, and lungs, with the majority of the radioactivity in the pancreas being unmetabolized 3-HK. nih.gov In vivo microdialysis is another powerful technique that allows for the sampling and measurement of extracellular levels of kynurenine pathway metabolites, including the downstream consequences of altered 3-HK metabolism, in specific brain regions of freely moving animals. researchgate.net

These quantitative assessments are correlated with a range of physiological and behavioral outcomes. In models of psychiatric disorders, these include tests for anxiety-like behavior (elevated plus maze, light/dark box), memory (contextual memory tests), and social behavior. nih.gov In neurodegenerative models, outcomes often involve motor function assessments and histological analysis of neuronal integrity.

Human Cohort Studies and Biomarker Discovery

The investigation of this compound in human populations has largely focused on its potential as a biomarker for various diseases, particularly those affecting the central nervous system. These studies often involve the comparative analysis of 3-HK concentrations in peripheral circulation versus the central compartment.

Peripheral vs. Central this compound Concentrations

A key question in biomarker research is whether a substance measured in an accessible peripheral fluid, like blood, accurately reflects its status within the central nervous system (CNS), which is typically sampled via lumbar puncture to obtain cerebrospinal fluid (CSF). For this compound, a consistent and reliable concordance between peripheral and central measures has been demonstrated across multiple human studies. frontiersin.org